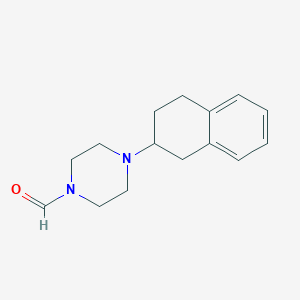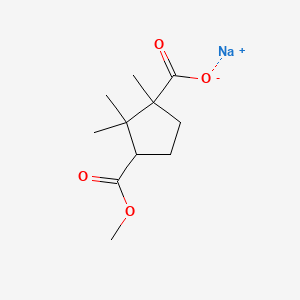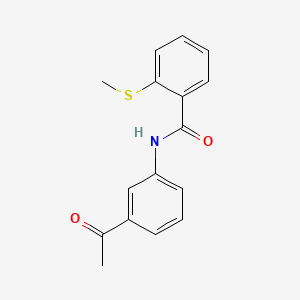![molecular formula C17H17BrClN3O4 B4956154 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BAY-43-9006, Sorafenib, and Nexavar. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and proliferation. It targets the RAF/MEK/ERK signaling pathway, which is involved in cell survival and proliferation. It also targets the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis (the formation of new blood vessels).
Biochemical and physiological effects:
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit angiogenesis and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide in lab experiments include its potent inhibitory activity against multiple signaling pathways involved in cancer cell growth and proliferation. It also has a relatively low toxicity profile, making it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory diseases. Another direction is to investigate its combination therapy with other drugs for enhanced efficacy and reduced toxicity. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound would enable its wider use in research and clinical settings.
Synthesemethoden
The synthesis of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide involves several steps. The first step is the reaction between 5-bromo-2-methoxybenzoic acid and thionyl chloride, which results in the formation of 5-bromo-2-methoxybenzoyl chloride. The second step involves the reaction between 5-bromo-2-methoxybenzoyl chloride and N-(3-aminopropyl)-N-(2-chloro-4-nitrophenyl)amine, which results in the formation of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O4/c1-26-16-6-3-11(18)9-13(16)17(23)21-8-2-7-20-15-5-4-12(22(24)25)10-14(15)19/h3-6,9-10,20H,2,7-8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHRTSBGUSLVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)


![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)



![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

